4-(3,7-Dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid
4-(3,7-Dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid
Lucidenic acid N, also known as lucidenate N, belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. Lucidenic acid N exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, lucidenic acid N is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, lucidenic acid N can be found in mushrooms. This makes lucidenic acid N a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
364622-33-3
VCID:
VC0191735
InChI:
InChI=1S/C27H40O6/c1-14(7-8-21(32)33)15-11-20(31)27(6)23-16(28)12-18-24(2,3)19(30)9-10-25(18,4)22(23)17(29)13-26(15,27)5/h14-16,18-19,28,30H,7-13H2,1-6H3,(H,32,33)
SMILES:
Molecular Formula:
C27H40O6
Molecular Weight:
460.6 g/mol
4-(3,7-Dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid
CAS No.: 364622-33-3
Natural Products
VCID: VC0191735
Molecular Formula: C27H40O6
Molecular Weight: 460.6 g/mol
CAS No. | 364622-33-3 |
---|---|
Product Name | 4-(3,7-Dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid |
Molecular Formula | C27H40O6 |
Molecular Weight | 460.6 g/mol |
IUPAC Name | 4-(3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid |
Standard InChI | InChI=1S/C27H40O6/c1-14(7-8-21(32)33)15-11-20(31)27(6)23-16(28)12-18-24(2,3)19(30)9-10-25(18,4)22(23)17(29)13-26(15,27)5/h14-16,18-19,28,30H,7-13H2,1-6H3,(H,32,33) |
Standard InChIKey | YBGBNHHXOJXFNM-UHFFFAOYSA-N |
Canonical SMILES | CC(CCC(=O)O)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C |
Melting Point | 202-204°C |
Physical Description | Solid |
Description | Lucidenic acid N, also known as lucidenate N, belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. Lucidenic acid N exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, lucidenic acid N is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, lucidenic acid N can be found in mushrooms. This makes lucidenic acid N a potential biomarker for the consumption of this food product. |
Synonyms | 3,7-dihydroxy-4,4,14-trimethyl-11,15-dioxochol-8-en-24-oic acid 3beta,7beta-dihydroxy-4,4,14alpha-trimethyl-11,15-dioxo-5alphachol-8-en-24-oic acid lucidenic acid LM(1) lucidenic acid SP1 |
PubChem Compound | 5319084 |
Last Modified | Dec 23 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume